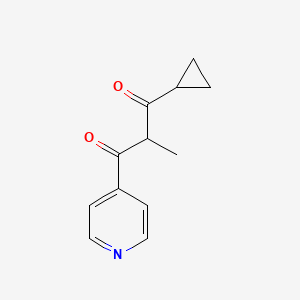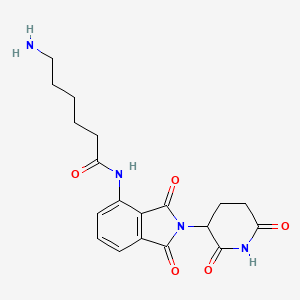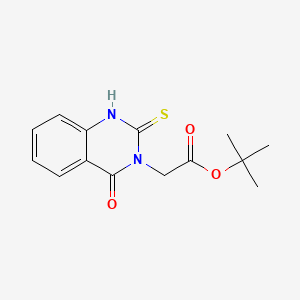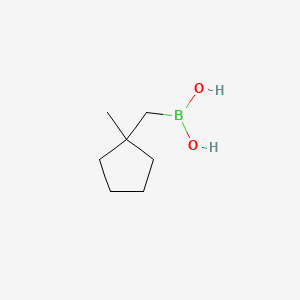
4-(Dimethylphosphoryl)oxan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylphosphoryl)oxan-4-ol is a chemical compound with the molecular formula C6H15O3P. It is known for its significance in various industrial and scientific applications. This compound is characterized by the presence of a phosphoryl group attached to an oxan-4-ol structure, making it a unique molecule with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)oxan-4-ol typically involves the reaction of dimethylphosphoryl chloride with oxan-4-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(Dimethylphosphoryl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium(IV) in an aqueous acetic acid medium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Cerium(IV) in aqueous acetic acid at 60°C in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with cerium(IV) leads to the formation of oxidized derivatives of this compound .
科学研究应用
4-(Dimethylphosphoryl)oxan-4-ol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Dimethylphosphoryl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-(Dimethylphosphoryl)oxan-2-ol
- 4-(Dimethylphosphoryl)oxan-3-ol
- 4-(Dimethylphosphoryl)oxan-5-ol
Uniqueness
4-(Dimethylphosphoryl)oxan-4-ol is unique due to its specific structural configuration and the presence of the phosphoryl group at the 4-position. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
属性
分子式 |
C7H15O3P |
|---|---|
分子量 |
178.17 g/mol |
IUPAC 名称 |
4-dimethylphosphoryloxan-4-ol |
InChI |
InChI=1S/C7H15O3P/c1-11(2,9)7(8)3-5-10-6-4-7/h8H,3-6H2,1-2H3 |
InChI 键 |
AZQDBDIFEQMRPI-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1(CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)



![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)





![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)

![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
